molecular formula C28H29FN2O3S B2879779 7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 892764-80-6

7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2879779
M. Wt: 492.61
InChI Key: RLZBEVFDUCZREH-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a benzopyrone . It’s a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .


Synthesis Analysis

The synthesis of similar compounds, such as 7-diethylamino-3-(2-arylethenyl)coumarins, has been achieved by condensation of 7-diethylamino-3-formylcoumarin with aromatic compounds containing an active methyl or methylene group . The reaction conditions depend on the activity of the methyl or methylene component .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been found in complex with stabilizer 26 [2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)ethyl (3-(1H-imidazol-4-yl)benzyl)carbamate] in the structure of full-length human lambda-6A light chain JTO .


Chemical Reactions Analysis

The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .


Physical And Chemical Properties Analysis

This compound is a colorless crystal with high fluorescence, a high quantum yield in the visible region, and excellent light stability . It has a large Stokes shift and good solubility in a solvent .

Scientific Research Applications

Antibacterial Applications

Quinolone derivatives, including structures similar to "7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one", have been extensively studied for their potent antibacterial activities. These compounds exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in combating bacterial infections. A notable study by Kuramoto et al. (2003) revealed that modifications in the quinolone structure, particularly at the N-1 and C-7 positions, could enhance antibacterial potency, offering insights into the design of novel antibacterial agents (Kuramoto et al., 2003).

Fluorescence and Imaging Applications

Quinolone derivatives have been utilized in the development of fluorescence-based chemosensors, owing to their unique photophysical properties. These compounds can be engineered to exhibit selective and sensitive detection capabilities for various metal ions, contributing to advancements in chemical sensing and environmental monitoring. A study demonstrated the synthesis of a chemosensor based on the quinolone framework, highlighting its application in the selective detection of Mg2+, Zn2+, and Co2+ ions through fluorescence enhancement and colorimetric changes, showcasing the versatility of quinolone derivatives in sensor technology (Li et al., 2014).

Anticancer Research

Quinolone derivatives have also been explored for their potential anticancer properties. The structural modification of these compounds can lead to the development of novel anticancer agents with improved efficacy and selectivity towards various cancer cell lines. Research into the cytotoxic activities of quinoline and perimidine derivatives has indicated their potential in inducing significant growth delays in cancer models, providing a foundation for further exploration in cancer therapeutics (Bu et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, 7-Diethylamino-4-methylcoumarin, suggests that it may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

Future Directions

This compound has been used as an alternative material for the secondary solute used in basic organic liquid scintillators . It has been found to perform well in gamma and neutron measurement tests compared to a commercial liquid scintillator, BC-501A . This suggests potential future applications in radiation detection .

properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-13-9-20(4)10-14-22)18-31(25)17-21-11-7-19(3)8-12-21/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBEVFDUCZREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one

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